![molecular formula C12H17NO5 B2881507 4-Aminophenyl b-L-fucopyranoside CAS No. 69936-58-9](/img/structure/B2881507.png)
4-Aminophenyl b-L-fucopyranoside
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Overview
Description
4-Aminophenyl b-L-fucopyranoside is a synthetic, fluorinated carbohydrate with the CAS number 69936-58-9 . It is an esteemed compound embraced by the realm of biomedicine, wherein it exhibits its prowess in combating an array of ailments . With a keen ability to zero in on malignant cells and stifle their proliferation, it emerges as a beacon of hope for curbing cancer .
Synthesis Analysis
4-Aminophenyl b-L-fucopyranoside can be used in the synthesis of glycosides and oligosaccharides . It is available for custom synthesis and modification . The 4-aminophenyl-β-l-fucopyranoside (APF) lipid derivative DSPE-PEG 2000 -APF (DPF) were conjugated and modified on alendronate sodium (AD) liposomes to specifically target and deplete Kupffer cells .Molecular Structure Analysis
The molecular formula of 4-Aminophenyl b-L-fucopyranoside is C12H17NO5 . Its molecular weight is 255.27 .Physical And Chemical Properties Analysis
The storage temperature of 4-Aminophenyl b-L-fucopyranoside is −20°C .Scientific Research Applications
Application in Cancer Treatment
4-Aminophenyl b-L-fucopyranoside has been used in the development of dual-ligand modified PEGylated liposomes for targeted drug delivery . This compound, along with d-mannose, has been used to modify liposomal doxorubicin (DOX-MFPL) to improve its tumor-targeting ability .
The mannose receptor (CD206) and E-selectin are selectively expressed in M2-like tumor-associated macrophages (M2-TAMs) and activated endothelial cells of vessels surrounding tumor tissues . D-mannose is the natural ligand of mannose receptors and L-fucose (which can be derived from 4-Aminophenyl b-L-fucopyranoside) is the key calcium chelator for tumor-associated carbohydrate antigens (TACAs) binding to E-selectin .
The dual-ligand modified PEGylated liposomes (DOX-MFPL) were assessed by both in vitro and in vivo trials. Compared with the single-ligand d-mannose- or L-fucose-modified liposomes (DOX-MPL or DOX-FPL), DOX-MFPL achieved an increased distribution of DOX in tumor tissues . The antitumor study based on S180 tumor-bearing mice was conducted and the superior tumor inhibitory rate was shown with DOX-MFPL, probably owing to the superior tumor-targeting effect of DOX-MFPL and the modulation of the tumor microenvironment with the exhaustion of TAMs .
Mechanism of Action
In a study, the correlation between Kupffer cells (KCs) and ABC phenomenon has been studied by KCs-targeted liposomes inducing ABC phenomenon and KCs depletion . The 4-aminophenyl-β-l-fucopyranoside (APF) lipid derivative DSPE-PEG 2000 -APF (DPF) were conjugated and modified on alendronate sodium (AD) liposomes to specifically target and deplete KCs .
properties
IUPAC Name |
(2R,3S,4R,5S,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9+,10+,11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVZWPAGDTXQI-NFOQIUCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)N)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl b-L-fucopyranoside |
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